molecular formula C10H14N2O2 B1385730 2-(Isobutylamino)isonicotinic acid CAS No. 1019388-25-0

2-(Isobutylamino)isonicotinic acid

Cat. No. B1385730
CAS RN: 1019388-25-0
M. Wt: 194.23 g/mol
InChI Key: VFDQHMAPBJAVSK-UHFFFAOYSA-N
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Description

“2-(Isobutylamino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . Isobutylamine, on the other hand, is the decarboxylated form of the amino acid valine .


Synthesis Analysis

The synthesis of “2-(Isobutylamino)isonicotinic acid” and its derivatives is a topic of ongoing research. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid . Another study discusses the synthesis and biological activities of some new isonicotinic acid 2-(2 …) .


Molecular Structure Analysis

The molecular structure of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the molecular structure and conformational analysis of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface using varied basis set .


Chemical Reactions Analysis

The chemical reactions involving “2-(Isobutylamino)isonicotinic acid” are complex and depend on the specific conditions and reactants. One study reports the mechanochemical synthesis and physicochemical characterization of isoniazid and pyrazinamide co-crystals with glutaric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Isobutylamino)isonicotinic acid” can be analyzed using various techniques. For instance, the physicochemical material properties and analysis techniques relevant in high-throughput biomaterials research .

Scientific Research Applications

Agriculture: Plant Immunity and Disease Resistance

2-(Isobutylamino)isonicotinic acid derivatives have been explored for their potential to induce systemic acquired resistance (SAR) in plants . This resistance helps plants defend against a spectrum of pathogens, reducing the reliance on chemical pesticides and promoting sustainable agriculture practices.

Medicine: Tuberculosis Treatment

Derivatives of isonicotinic acid, like isoniazid, are frontline drugs in the treatment of tuberculosis . Research into 2-(Isobutylamino)isonicotinic acid could lead to the development of new anti-mycobacterial agents, contributing to the fight against multidrug-resistant tuberculosis.

Material Science: Coordination Polymers

In material science, 2-(Isobutylamino)isonicotinic acid acts as an organic ligand for the synthesis of coordination polymers . These polymers have applications in creating novel materials with specific optical, magnetic, or catalytic properties.

Environmental Science: Eco-friendly Pesticides

The compound’s role in activating plant immunity makes it a candidate for developing eco-friendly pesticides . These pesticides could minimize environmental pollution and enhance food safety by reducing the use of harmful chemicals.

Biochemistry: Enzyme Reaction Mechanisms

Stable isotopes of compounds like 2-(Isobutylamino)isonicotinic acid can be used in biochemical tracer studies to understand enzyme reaction mechanisms and metabolic pathways .

Pharmacology: Drug Development

In pharmacology, the isobutyl group in 2-(Isobutylamino)isonicotinic acid could be utilized to modify pharmacokinetic properties of drugs, potentially leading to the development of new medications with improved efficacy .

Chemical Engineering: Dye-Sensitized Solar Cells

Research has been conducted on using isonicotinic acid derivatives in the development of dye-sensitized solar cells, which are a promising alternative to traditional photovoltaic cells .

Analytical Chemistry: Green Solvents

Biosolvents derived from isonicotinic acid, such as 2-(Isobutylamino)isonicotinic acid, are being considered as greener alternatives for extractions and other analytical chemistry applications .

properties

IUPAC Name

2-(2-methylpropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(2)6-12-9-5-8(10(13)14)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQHMAPBJAVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651392
Record name 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019388-25-0
Record name 2-[(2-Methylpropyl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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